tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound with the molecular formula C7H14BrNO2. It is a white solid that is used primarily as an intermediate in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and its utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate can be synthesized through the reaction of 2-bromoethylamine or its salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in a water-soluble solvent, and the product is crystallized out using water as a crystallizing solvent .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Chloroform, dichloromethane, ethyl acetate.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the carbamate.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in organic synthesis. It is particularly useful in the preparation of fluorinated spacers and biphenyl linkers, which are important in the development of pharmaceuticals and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize inhibitors for enzymes such as nitric oxide synthase. These inhibitors have potential therapeutic applications in treating various diseases, including inflammatory conditions and cancer .
Industry: The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthetic transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- 2-(Boc-amino)ethyl bromide
- N-Boc-2-bromoethylamine
Comparison: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and stability compared to other similar compounds. The phenyl group can provide additional steric hindrance and electronic effects, making this compound distinct in its chemical behavior and applications .
Properties
CAS No. |
518285-17-1 |
---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.2 |
Purity |
93 |
Origin of Product |
United States |
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